7-benzyl-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core
Preparation Methods
The synthesis of 4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, followed by the introduction of the benzyl and methyl groups. The final step involves the etherification of the phenyl group. Industrial production methods may involve optimization of these steps to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Scientific Research Applications
4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity. For example, compounds with different substituents at the 7-position may exhibit varying degrees of kinase inhibition .
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
10-benzyl-4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O/c1-16-17(2)28(14-19-7-5-4-6-8-19)23-22(16)24-26-21(27-29(24)15-25-23)13-18-9-11-20(30-3)12-10-18/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
XFXDHYYUEJOIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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